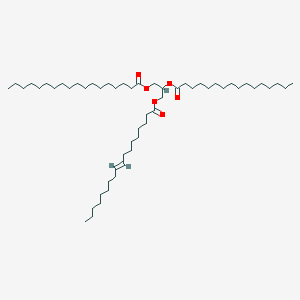
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where glycerol and fatty acids are mixed and heated in the presence of a catalyst. The reaction is monitored and controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be broken down to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions are typically used, with common reagents being hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used, with a catalyst such as sodium methoxide.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Glycerol and the respective fatty acids.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of triglycerides.
Biology: Studied for its role in metabolism and energy storage.
Medicine: Investigated for its potential effects on health, including its role in cardiovascular diseases.
Industry: Used in the production of biodiesel through transesterification reactions.
Wirkmechanismus
The mechanism of action of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate involves its metabolism in the body. The compound is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored as fat. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol 1,2-dihexadecanoate 3-(9Z-octadecenoate): Another triglyceride with similar fatty acid composition but different ester linkages.
Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate: Similar structure but with two octadecenoate groups instead of one.
Uniqueness
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological effects .
Eigenschaften
CAS-Nummer |
59891-29-1 |
|---|---|
Molekularformel |
C55H104O6 |
Molekulargewicht |
861.4 g/mol |
IUPAC-Name |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25+ |
InChI-Schlüssel |
WRXCJQWYSUUELD-IMVLJIQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
melting_point |
40 - 41 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



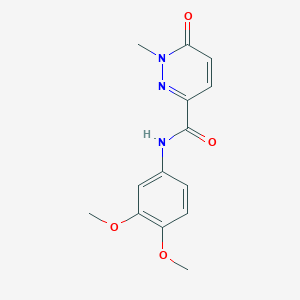
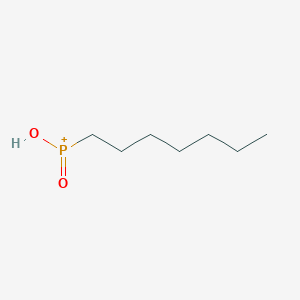
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
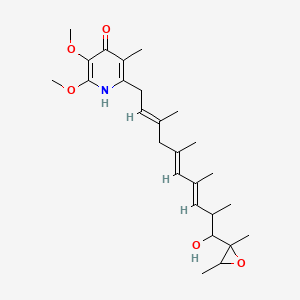
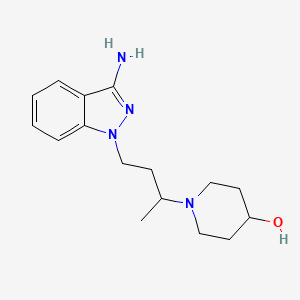
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

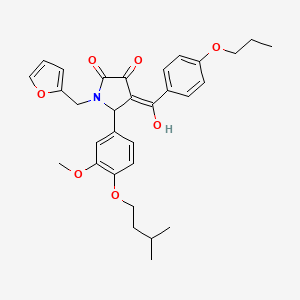
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
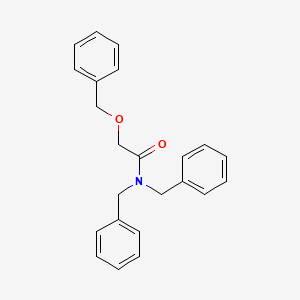
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
